Caprylamidopropyl betaine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[dimethyl-[3-(octanoylamino)propyl]azaniumyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O3/c1-4-5-6-7-8-10-14(18)16-11-9-12-17(2,3)13-15(19)20/h4-13H2,1-3H3,(H-,16,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZKAIPUWCLPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052825 | |
| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctyl)amino]-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctyl)amino]-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
73772-46-0 | |
| Record name | Octylamidopropyldimethylbetaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73772-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caprylamidopropyl betaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073772460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctyl)amino]-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctyl)amino]-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (carboxymethyl)dimethyl-3-[(1-oxooctyl)amino]propylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPRYLAMIDOPROPYL BETAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26JA650O77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Atom Economy:this Principle, Developed by Barry Trost, Advocates for Designing Synthetic Methods to Maximize the Incorporation of All Materials Used in the Process into the Final Product.acs.orgthe Typical Synthesis of Amidopropyl Betaines Occurs in Two Main Steps: a Condensation Reaction Followed by a Quaternization Reaction.google.com
Step 1 (Amidation): A fatty acid (like caprylic acid) reacts with dimethylaminopropylamine (DMAPA) to form an amidoamine intermediate, releasing water as the primary byproduct.
Step 2 (Quaternization): The amidoamine intermediate is then reacted with a quaternizing agent, such as sodium chloroacetate, to form the final betaine (B1666868) structure, with sodium chloride as a byproduct. google.com
While not a perfect 100% atom-economical process due to the formation of water and sodium chloride, the main reaction pathways are addition-type reactions which are generally more atom-economical than substitution or elimination reactions that generate significant waste streams. acs.org
Safer Solvents and Auxiliaries:the Application of Caprylamidopropyl Betaine As a Hydrotrope Aligns with This Principle. by Increasing the Solubility of Other Components in Aqueous Formulations, It Can Reduce or Eliminate the Need for Organic Solvents, Which Are Often Flammable, Volatile, and Can Contribute to Air Pollution.colonialchem.com
By adhering to these principles, the production and use of Caprylamidopropyl betaine (B1666868) contribute to a more sustainable chemical industry, minimizing environmental impact from raw material sourcing to end-of-life degradation.
Rheological Properties and Viscoelastic Behavior of Aqueous Systems
Viscosity Enhancement Mechanisms
Caprylamidopropyl betaine (B1666868) is a well-known viscosity-building surfactant, often used in conjunction with anionic surfactants. researchgate.net The mechanisms behind this viscosity enhancement are primarily linked to its concentration in a system and its role in the formation and structuring of micellar aggregates.
The concentration of Caprylamidopropyl betaine is a determining factor in the viscosity of a surfactant solution. Generally, an increase in CAPB concentration leads to a rise in the system's viscosity. In mixed surfactant systems, such as those containing Alkyl Ethoxy Sulfates (AES), the viscosity demonstrates an upward trend with an increasing weight percentage of CAPB. mdpi.com
Research on a ternary system of AES, CAPB, and water revealed that while viscosity generally increased with CAPB concentration, a particularly sharp increase occurred when the CAPB proportion reached 10 wt% in a salt-containing formula. mdpi.com This suggests a synergistic interaction between the surfactant and electrolytes. However, the effect is not always linear. In a system containing Sodium Laurylglucosides Hydroxypropyl Sulfonate (SLHS), the viscosity increased with CAPB concentration up to 2% w/w, after which higher concentrations led to a reduction in viscosity. thaiscience.info Similarly, in mixtures with Sodium Lauryl Ether Sulphate (SLES), a maximum viscosity was observed at a specific volume mixing ratio, which then dropped drastically at higher ratios. researchgate.net This indicates that an optimal concentration or ratio often exists for achieving maximum viscosity.
Table 1: Effect of this compound (CAPB) Concentration on Viscosity in Mixed Surfactant Systems
| Surfactant System | CAPB Concentration | Observed Effect on Viscosity | Source |
| AES/CAPB/H₂O (with salt) | Increase up to 10 wt% | Sharp increase in viscosity | mdpi.com |
| SLHS/CAPB/NaCl | Increase up to 2% w/w | Viscosity increases | thaiscience.info |
| SLHS/CAPB/NaCl | > 2% w/w | Viscosity decreases | thaiscience.info |
| SLES/CAPB | At optimal volume ratio | Reaches maximum viscosity | researchgate.net |
| SLES/CAPB | Above optimal volume ratio | Viscosity drops drastically | researchgate.net |
The rheological behavior of surfactant solutions is intrinsically linked to the microstructure formed by the surfactant molecules. The significant viscosity increases observed with this compound are largely attributed to changes in micellar morphology. In aqueous solutions, surfactants self-assemble into aggregates called micelles, which are typically spherical at low concentrations.
The addition and increased concentration of CAPB, especially in mixed systems, can induce a transition from small, spherical micelles to large, elongated, and flexible structures known as wormlike or giant micelles. researchgate.netnih.gov This transition from spherical to rod-like micelles is a key mechanism for viscosity enhancement. researchgate.net These elongated micelles can entangle with each other, much like polymer chains in a solution, forming a transient network that significantly impedes flow and thus increases the bulk viscosity. researchgate.net
Further increases in concentration or the presence of other components can cause these wormlike micelles to form more complex structures. For instance, the sharp viscosity increase in some AES/CAPB systems is explained by the significant enhancement of the entanglement or multi-connected effect of micelles, which creates a cross-linked, gel-like structure. mdpi.com In other cases, a viscosity peak is associated with the transition of an entangled wormlike micellar network into a branched wormlike micellar network. researchgate.net The formation of these extensive micellar networks is fundamental to the high viscosities and viscoelastic properties imparted by CAPB to aqueous formulations. nist.gov
Viscoelastic Properties of Mixed Surfactant Systems
Viscoelastic materials exhibit both viscous (fluid-like) and elastic (solid-like) properties. Aqueous systems containing this compound, particularly in mixed surfactant formulations, often display pronounced viscoelasticity due to the formation of micellar networks. This behavior can be characterized by examining the system's response to applied stress or strain.
Systems containing this compound typically behave as non-Newtonian fluids, meaning their viscosity changes with the applied shear rate. Specifically, they often exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases. mdpi.com This is because the applied shear can disentangle and align the wormlike micellar networks, reducing their resistance to flow. At low shear rates, the viscosity can be significantly different between samples with varying compositions, but as the shear rate becomes very high, the viscosities tend to converge to a similar, lower value as the structures are maximally disrupted. mdpi.com
In some highly structured systems, such as those forming elastic gels, an apparent yield stress may be observed. nist.gov This is a minimum stress that must be applied before the material begins to flow. This gel-like character is a direct result of a highly interconnected and stable micellar network. nist.gov
Dynamic oscillatory measurements, such as frequency sweeps, are powerful tools for probing the viscoelastic nature of surfactant systems. nih.govtainstruments.com In these tests, a small, oscillating strain or stress is applied to the sample, and the material's response is measured. This allows for the determination of the storage modulus (G'), which represents the elastic (stored energy) component, and the loss modulus (G''), which represents the viscous (dissipated energy) component. azom.com
The relative magnitudes of G' and G'' reveal the dominant character of the material at a given frequency (timescale).
Viscous Dominance (G'' > G'): When the loss modulus is greater than the storage modulus, the material behaves more like a viscous liquid. This is typical for solutions with less structured, spherical, or short-rod micelles. nist.gov
Elastic Dominance (G' > G''): When the storage modulus exceeds the loss modulus, the material is more elastic or gel-like. This response is characteristic of systems with extensive, entangled wormlike micellar networks. mdpi.comnist.gov In some highly concentrated betaine systems, G' can be much larger than G'' and both can be nearly independent of frequency, which is the signature of a true elastic gel. nist.gov
The point where G' and G'' cross over is related to the characteristic relaxation time of the micellar network. nist.gov For many wormlike micellar solutions, the rheological response can be described by the Maxwell model, which characterizes an idealized viscoelastic fluid with a single relaxation time. researchgate.netnist.gov
Table 2: Viscoelastic Response in Mixed Surfactant Systems Containing CAPB
| System Condition | Dominant Modulus | Inferred Material Behavior | Source |
| Low CAPB concentration / Low structure | G'' > G' | Viscous, liquid-like | nist.gov |
| High CAPB concentration / High structure | G' > G'' | Elastic, gel-like | mdpi.comnist.gov |
| Crossover point | G' = G'' | Transition between viscous and elastic dominance | nist.gov |
Effect of Electrolytes and Polymers on Rheological Profiles
The rheological properties of this compound solutions are highly sensitive to the presence of additives such as electrolytes (salts) and polymers. These additives can interact with the surfactant micelles, profoundly altering the system's viscosity and viscoelasticity.
The addition of electrolytes, most commonly sodium chloride (NaCl), typically enhances the viscosity of mixed anionic-zwitterionic surfactant systems. mdpi.comthaiscience.info This is due to a charge screening effect; the salt ions reduce the electrostatic repulsion between the charged headgroups of the anionic surfactant molecules packed within the micelles. nih.gov This reduced repulsion facilitates the growth of micelles from spherical to elongated, wormlike structures, leading to increased entanglement and higher viscosity. researchgate.net However, this effect is not limitless. Often, a "salt curve" is observed, where viscosity increases with salt concentration up to a maximum point, after which further salt addition causes the viscosity to decrease. mdpi.comnih.gov This decrease is often attributed to the formation of branched micellar structures. researchgate.net In some systems, a synergistic effect between CAPB and salt has been noted, where their combination provides a more significant thickening effect than either component alone at low concentrations. mdpi.com
Polymers also significantly modify the rheological profiles of CAPB-containing solutions. The interaction depends heavily on the nature of the polymer. For instance, adding a cationic polymer like Merquat to a mixed system of SLES and CAPB enhances both viscosity and viscoelastic properties. nih.gov This is driven by electrostatic interactions between the cationic polymer and the anionic surfactant, leading to the formation of an integrated, gel-like network. nih.gov Similarly, hydrophobically associating polymers can interact with CAPB. While short-chain betaines might decrease the viscosity of a polymer solution, long-chain betaines at sufficient concentrations can form wormlike micelles that bridge the polymer chains, promoting intermolecular association and augmenting viscosity. cup.edu.cn
Charge Screening Effects
The zwitterionic nature of this compound, possessing both a positive and a negative charge on its hydrophilic head group, makes its interactions in solution sensitive to the presence of electrolytes (salts). The addition of salt can have a significant impact on the rheological response of a system due to charge screening. nih.gov
This phenomenon, also referred to as an electrostatic shielding effect, occurs when ions from the dissolved salt accumulate around the charged parts of the surfactant and other charged species in the mixture. cup.edu.cn This shielding reduces the electrostatic repulsion or attraction between molecules, which in turn alters the macroscopic properties of the solution, such as viscosity.
In mixed surfactant systems, for instance, those containing Sodium Laureth Sulfate (SLES) and CAPB along with a cationic polymer, the addition of salt significantly modifies the system's rheological behavior. nih.gov The salt ions screen the electrostatic interactions between the anionic SLES, the zwitterionic CAPB, and the cationic polymer, which can disrupt or alter the structure of the micellar networks, thereby affecting viscosity. nih.gov Similarly, in polymer-surfactant systems, the adsorption of betaine surfactant molecules onto polymer chains can be influenced by this shielding, causing the polymer chains to coil and leading to a reduction in the solution's viscosity. cup.edu.cn
Table 1: Summary of Charge Screening Effects in this compound Systems
| System Components | Effect of Added Electrolyte (Salt) | Observed Rheological/Physical Change | Source(s) |
| Sodium Lauryl Ether Sulfate (SLES), this compound (CAPB), Cationic Polymer (Merquat) | Charge screening of electrostatic interactions between components. | Significant impact on the system's rheological response and viscoelastic properties. | nih.gov |
| Hydrophobically Associating Polymer, Short-chain Betaine Surfactant | Electrostatic shielding effect. | Surfactant molecules adsorb around carboxyl groups of the polymer, causing polymer chains to coil and reducing solution viscosity. | cup.edu.cn |
| Silica (B1680970) Nanoparticles, Carboxyl Betaine Surfactant | Screening of surface charges. | Decrease in the zeta potential of the nanoparticles. | tandfonline.com |
Integrated Gel-like Network Formation
This compound can act as a key component in the formation of complex, three-dimensional structures within aqueous solutions, leading to the development of integrated gel-like networks. These networks are responsible for significant increases in viscosity and the emergence of viscoelastic, or gel-like, properties.
In mixtures of anionic surfactants like Alkyl Ethoxysulfate (AES) and CAPB, a small change in the proportion of CAPB can transform the system from a low-viscosity fluid into a gel-like state. mdpi.com This transition is often associated with a phase change in the micellar structure, such as the transition from a normal micellar phase (L1) to a normal hexagonal phase (H1), which leads to a rapid increase in viscosity. mdpi.com
The formation of these networks is frequently driven by synergistic charge interactions. For example, in ternary systems of SLES, CAPB, and a cationic polymer (like Merquat), the electrostatic attractions between the oppositely charged species result in the formation of an integrated gel-like network that builds the system's viscosity. nih.gov The system on its own, without the polymer, exhibits very little viscosity, highlighting the crucial role of these interactions in creating the structured network. nih.gov
Furthermore, CAPB can contribute to the formation of gel-like structures in combination with other types of stabilizers:
With Particulates: In conditioning formulations, CAPB is used in conjunction with glyceryl monostearate and particulate materials (like clays (B1170129) or waxes) to form a structured conditioning gel phase. justia.com This network, often a dispersion of liquid crystalline phase droplets, provides stability to the formulation. justia.com
With Nanoparticles: The combination of this compound with silica nanoparticles can promote the formation of gel-like emulsions. univ-lille.fr The weak interaction between the surfactant and the nanoparticles allows the particles to form a steric barrier to droplet coalescence while the surfactant reduces interfacial tension, leading to stable, structured emulsions. univ-lille.fr
While not this compound, studies on other long-chain betaines like Erucyl Dimethyl Amidopropyl Betaine (EDAB) provide insight into the mechanisms of gelation. EDAB can form giant wormlike micelles that, at lower temperatures, behave like an elastic gel with an infinite relaxation time and viscosity. nih.govumd.edu This behavior is attributed to very long micellar breaking times, which may be a result of the long hydrophobic tails of the surfactant. nih.govumd.edu This illustrates the potential for betaine surfactants to form highly structured, gel-like systems.
Table 2: Components and Characteristics of Gel-Like Networks Involving this compound
| Interacting Components with CAPB | Resulting Structure/System | Primary Driving Force/Mechanism | Source(s) |
| Alkyl Ethoxysulfate (AES) | Gel-like state | Transition from L1 to H1 phase, leading to a rapid viscosity increase. | mdpi.com |
| Sodium Laureth Sulfate (SLES), Cationic Polymer | Integrated gel-like network | Electrostatic interactions between the anionic surfactant, zwitterionic CAPB, and cationic polymer. | nih.gov |
| Glyceryl Monostearate, Particulates (e.g., clay) | Structured conditioning gel phase | Formation of a stable dispersion of liquid crystalline phase droplets. | justia.com |
| Silica Nanoparticles | Gel-like emulsions | Synergistic action where nanoparticles provide a steric barrier and surfactant reduces interfacial tension. | univ-lille.fr |
Interactions with Diverse Chemical Systems
Interaction with Inorganic Surfaces: Corrosion Inhibition
Caprylamidopropyl betaine (B1666868) (CAPB) has been identified as an effective and eco-friendly corrosion inhibitor, particularly for steel in acidic environments. ekb.egresearchgate.netekb.eg Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the environment.
The corrosion inhibition mechanism of Caprylamidopropyl betaine on metal substrates like API X120 steel involves the adsorption of the surfactant molecules onto the steel surface. ekb.egekb.eg This process is influenced by the molecular structure of CAPB, which contains polar functional groups with nitrogen and oxygen atoms, as well as a nonpolar hydrocarbon tail. researchgate.net The adsorption can occur through a combination of physical and chemical interactions.
The adsorption process is understood to follow the Langmuir adsorption isotherm. abechem.commdpi.com This model implies the formation of a monolayer of the inhibitor on the metal surface. The interaction involves both physisorption, which includes electrostatic attraction between the charged parts of the zwitterionic molecule and the charged metal surface, and chemisorption, which involves charge sharing or transfer from the inhibitor molecules to the vacant d-orbitals of the metal atoms. abechem.commdpi.com Specifically, the presence of nitrogen and oxygen atoms in the CAPB molecule facilitates its adsorption by sharing electrons with the iron atoms on the steel surface, forming a coordinate-type bond. ekb.egekb.eg Energy-dispersive X-ray and X-ray photoelectron spectroscopy have confirmed the presence of adsorbed nitrogen atoms on API X120 steel surfaces treated with CAPB. ekb.egresearchgate.netekb.eg
The effectiveness of this compound as a corrosion inhibitor has been quantified through various experimental techniques, including gravimetric (weight loss) measurements and electrochemical tests like potentiodynamic polarization (PP) and electrochemical impedance spectroscopy (EIS). ekb.egresearchgate.net
Gravimetric studies on API X120 steel in a 1 M sulfuric acid (H₂SO₄) solution show that the corrosion rate decreases significantly with an increasing concentration of CAPB. ekb.eg The inhibition efficiency (IE%) correspondingly increases, reaching high values at optimal concentrations.
Electrochemical studies provide further insight into the inhibition mechanism. Potentiodynamic polarization curves indicate that CAPB acts as a mixed-type inhibitor, meaning it influences both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. ekb.egresearchgate.netekb.eg This is observed as a shift in the polarization curves to lower current regions in the presence of the inhibitor. nih.gov Electrochemical Impedance Spectroscopy (EIS) data further support these findings, showing an increase in charge transfer resistance (Rct) with higher inhibitor concentrations, which signifies a slower corrosion process. abechem.comnih.gov
The following table summarizes the inhibition efficiency of CAPB on API X120 steel at different concentrations in 1 M H₂SO₄ at 25 °C, as determined by weight loss measurements.
| Concentration (µmol L⁻¹) | Corrosion Rate (mm y⁻¹) | Inhibition Efficiency (%) |
|---|---|---|
| 0 | 29.40 | - |
| 20 | 7.35 | 75.0 |
| 50 | 4.41 | 85.0 |
| 70 | 2.65 | 91.0 |
| 100 | 1.76 | 94.0 |
Data derived from studies on API X120 steel in 1 M H₂SO₄. researchgate.net
Quantum chemical calculations, based on Density Functional Theory (DFT), offer a theoretical understanding of the interaction between the inhibitor molecule and the metal surface. mdpi.comresearchgate.net These studies analyze parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE) between them, and the distribution of Mulliken charges.
The HOMO energy (EHOMO) is associated with the molecule's capacity to donate electrons. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing the adsorption process. Conversely, the LUMO energy (ELUMO) relates to the ability of the molecule to accept electrons from the metal surface. A lower ELUMO value suggests a higher electron-accepting ability. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's stability and reactivity; a small energy gap implies higher reactivity and can lead to greater inhibition efficiency.
Mulliken charge analysis helps to identify the specific atoms in the this compound molecule that are the active sites for surface interaction. researchgate.net The calculations typically show that atoms like oxygen and nitrogen, which have higher negative charge densities, are the primary centers for the chemisorption process, donating their lone pair electrons to the iron atoms on the steel surface. mdpi.com This theoretical evidence aligns with experimental findings, confirming that these heteroatoms are crucial for the formation of a stable, protective inhibitor film. ekb.egekb.eg
Interactions with Nanoparticles
This compound also exhibits significant interactions with nanoparticles, leading to synergistic effects that are leveraged in applications requiring interfacial stabilization, such as foams and emulsions. publicationslist.orgresearchgate.net
Research has demonstrated a powerful synergistic relationship between this compound and hydrophilic nanoparticles, such as silica (B1680970) nanoparticles, in the formation and stabilization of emulsions and foams. publicationslist.orgresearchgate.nettandfonline.com In many cases, neither CAPB nor the nanoparticles can effectively stabilize an interface independently, but their combination produces highly stable systems. publicationslist.org
This synergy arises from a weak interaction between the zwitterionic surfactant and the nanoparticles. researchgate.net The CAPB molecules adsorb weakly onto the nanoparticle surfaces. tandfonline.com Because of this weak interaction and the high critical micelle concentration of CAPB, a large concentration of the surfactant remains available to adsorb at the oil-water or air-water interface, significantly reducing the interfacial tension. researchgate.net
Simultaneously, the nanoparticles, now slightly modified by the surfactant, adsorb at the interface, forming a rigid mechanical barrier that prevents the coalescence of droplets or bubbles. researchgate.net This combination of reduced interfacial tension and a steric barrier created by the nanoparticles leads to the formation of finer, more stable emulsions and foams. publicationslist.orgresearchgate.net This effect is particularly pronounced in high-salinity environments, where electrostatic screening enhances nanoparticle adsorption at the interface. researchgate.net
The following table outlines the observed synergistic effects in systems containing CAPB and nanoparticles.
| System | Components | Observed Synergistic Effect | Reference |
|---|---|---|---|
| CO₂-in-Water Foam | Hydrophilic silica nanoparticles + this compound | Generation of fine-textured, stable foam where individual components failed. publicationslist.org | publicationslist.org |
| Oil-in-Water Emulsion | Colloidal silica nanoparticles + this compound | Formation of finer emulsions with enhanced stability against coalescence. researchgate.net | researchgate.net |
| Foam for Enhanced Oil Recovery | Modified SiO₂ nanoparticles + a mixture including this compound | Foam decaying half-life and apparent viscosity nearly doubled compared to surfactant alone. onepetro.org | onepetro.org |
The adsorption of this compound on nanoparticle surfaces, such as silica, is a key factor in their synergistic interfacial activity. The interaction is typically weak, driven by electrostatic forces between the zwitterionic headgroup of the surfactant and the charged surface of the nanoparticle (e.g., negatively charged silica). tandfonline.comonepetro.org
Under weakly acidic conditions, the betaine surfactant can exhibit cationic behavior, which promotes its adsorption onto negatively charged hydrophilic nano-SiO₂ particles. onepetro.org This adsorption modifies the wettability of the nanoparticle surface, making it more surface-active and enhancing its ability to adsorb at the gas-liquid or oil-liquid interface. onepetro.org However, the adsorption is not strong enough to cause significant depletion of the surfactant from the bulk phase, allowing it to still function effectively at the interface. researchgate.net This partial or weak adsorption can also lead to slight flocculation of the nanoparticles, which can further strengthen the network at the interface and provide a more robust barrier against coalescence. researchgate.nettandfonline.com
Influence on Nanoparticle Dispersibility and Stability
This compound serves as an effective stabilizing agent for lipid-based nanoparticle systems, such as Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLCs). Its presence in the formulation is crucial for reducing surface tension and aiding particle dispersion, which are key to achieving long-term colloidal stability.
Research into NLCs stabilized by this compound has shown the formation of homogenous and stable nanoparticle systems. Formulations utilizing this compound have demonstrated particle sizes ranging from 170 to 320 nm upon preparation, with a low polydispersity index (PdI < 0.3), confirming good homogeneity. nih.gov These systems maintained their stability for at least 50 days, with no significant changes in particle size or polydispersity. nih.gov
The stability of these nanoparticle dispersions is further understood through zeta potential measurements. The zeta potential is an indicator of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. For NLC formulations stabilized with this compound, the zeta potential values were recorded to be between -20 and -30 mV. nih.gov These values suggest good formulation stability, as absolute values around 30 mV are typically indicative of highly stable suspensions. nih.gov The use of higher surfactant concentrations generally results in nanocarriers with a lower zeta potential. nih.gov
Table 1: Stability Parameters of Nanostructured Lipid Carriers (NLCs) Stabilized by this compound
| Parameter | Measurement (Day 0) | Stability Observation (Day 50) | Reference |
|---|---|---|---|
| Particle Size | 170–320 nm | No significant changes | nih.gov |
| Polydispersity Index (PdI) | < 0.3 | No significant changes | nih.gov |
| Zeta Potential | -20 to -30 mV | Stable | nih.gov |
Co-surfactant System Interactions
This compound is frequently used in combination with other surfactants due to its compatibility with cationic, anionic, and nonionic types, allowing it to function as either a primary or secondary surfactant. irosurfactant.com
The strength of the interaction between two different surfactant molecules in a mixed micelle can be quantified by the interaction parameter (β). A negative β value indicates an attractive or synergistic interaction between the components. For the SCG/CAPB system, the interaction parameter was found to be negative, confirming a synergistic relationship. mdpi.com Similar synergistic dynamics are observed in mixtures with anionic surfactants. For instance, aqueous solutions of Sodium Lauryl Ether Sulphate (SLES) and CAPB show a remarkable increase in viscosity at specific mixing ratios, indicating strong interactions. researchgate.net Studies on mixtures of CAPB and sodium lauroyl sarcosinate have confirmed the formation of wormlike micelles, which leads to superior surface activity compared to the individual surfactants. researchgate.net
The synergistic interactions of this compound are leveraged in formulation chemistry to achieve enhanced performance that would not be possible with single surfactants. mdpi.com In combination with anionic surfactants like Alpha Olefin Sulfonates (AOS), betaines act as foam boosters, enhancing foam formation and stability, particularly in harsh conditions such as high salinity and temperature. cup.edu.cn The synergy is attributed to both electrostatic and steric interactions. The proton-accepting capability of betaines allows them to interact strongly with anionic surfactants. cup.edu.cn
This synergistic performance is also evident in its combination with sodium cocoyl glycinate (SCG), where the mixture provides superior results compared to the use of SCG alone. mdpi.com This is crucial in personal care products where mildness and cost-effectiveness are desired, and CAPB is often combined with other surfactants to achieve optimal performance. mdpi.com The strong synergistic interaction between cocoamidopropylbetaine and sodium dodecyl sulfate for both surface adsorption and micellization further underscores its role in enhancing formulation performance. researchgate.net
A key mechanism explaining the high interfacial activity of betaine surfactants in mixed systems is the "vacancy size matching" of hydrophobic groups. Betaine molecules inherently possess a size disparity between their hydrophilic head group and their lipophilic tail. mdpi.comjove.comnih.gov This size difference creates spatial vacancies at the oil-water interface when the betaine molecules arrange themselves there. mdpi.comjove.com
These vacancies can be effectively filled by a complementary co-surfactant, particularly an oil-soluble nonionic surfactant with a molecular size that matches the vacancy. mdpi.com This "matching" allows for the formation of a more tightly packed, compacted mixed adsorption film at the interface. mdpi.comjove.comnih.gov The creation of this dense interfacial film leads to a significant reduction in interfacial tension (IFT), potentially to ultra-low values. mdpi.comjove.comnih.gov The degree of synergism is highly dependent on how well the size of the co-surfactant matches the size of the vacancy created by the betaine molecule. mdpi.com
Interactions with Polyelectrolytes
This compound engages in significant electrostatic interactions with polyelectrolytes, leading to the formation of complexes that can dramatically alter the physical properties of a solution. The nature of this interaction is pH-dependent. At low pH, the carboxylate group of the betaine is protonated, causing the molecule to behave as a cationic surfactant. researchgate.net This allows it to electrostatically associate with anionic polyelectrolytes (polyacids). researchgate.net
This interaction is clearly demonstrated in systems containing CAPB and an anionic polymer. For example, studies have confirmed aggregation and complex formation between CAPB and polyacrylic acid (PAA) as well as with sulfonated polystyrene (PSS). researchgate.net Similarly, in mixed systems containing Sodium Lauryl Ether Sulphate (SLES), CAPB, and a cationic polymer like Merquat, charge interactions lead to the formation of an integrated gel-like network. nih.gov This complexation results in a significant enhancement of the viscosity and viscoelastic properties of the system. nih.gov The binding between the polyelectrolyte and the surfactant molecules is driven by both electrostatic and hydrophobic interactions. researchgate.netmdpi.com These interactions can be manipulated by factors such as pH, charge density, and salt concentration, which affect the electrostatic forces. mdpi.com
Compound Index
Impact on System Rheology and Gelation
Detailed Research Findings
Research into the rheological behavior of systems containing this compound and its close structural analog, cocamidopropyl betaine, has revealed its capacity to significantly enhance viscosity, particularly when combined with anionic surfactants. This interaction is fundamental to the formation of viscoelastic solutions and gels. The underlying mechanism often involves the formation of worm-like micelles. In isolation, surfactant molecules typically form spherical micelles in solution. However, the combination of an anionic surfactant with a zwitterionic surfactant like this compound can promote the growth of these micelles into long, flexible cylindrical structures. These elongated micelles can entangle, forming a transient network that imparts viscoelastic properties to the solution, leading to a substantial increase in viscosity.
Studies have demonstrated that in such mixed surfactant systems, a sharp increase in viscosity can occur, sometimes leading to a transition from a fluid to a gel-like state with only minor changes in the concentration of the betaine surfactant. This behavior is crucial in the formulation of personal care products and industrial cleaners where a desired thickness or gel structure is required for product performance and consumer appeal.
Furthermore, this compound has been investigated for its role in the generation of stable and viscous foams, particularly in the context of enhanced oil recovery. In these applications, it is often used in conjunction with nanoparticles. The combination of this compound and hydrophilic silica nanoparticles can lead to the formation of highly stable CO2-in-water foams. researchgate.net The betaine surfactant reduces the interfacial tension, which allows for the creation of finer bubbles, while the nanoparticles adsorb at the gas-water interface, enhancing the stability of the foam structure. mdpi.com This results in an increased apparent viscosity of the foam, which is beneficial for improving the sweep efficiency in oil reservoirs. researchgate.netonepetro.orgresearcher.life
The rheological properties of these foams are critical to their performance. Research has shown that foams generated with mixtures of an anionic surfactant and this compound exhibit higher apparent viscosity compared to those with the anionic surfactant alone. researchgate.net The stability and viscosity of these systems can be influenced by factors such as temperature and shear rate. For instance, an increase in temperature can lead to a reduction in foam stability and strength. researchgate.net
While detailed quantitative data on this compound's rheological impact in simple systems is not extensively published in the form of comprehensive data tables, the following table synthesizes findings from studies on closely related betaine systems to illustrate the potential effects.
| System Composition | Observation | Implication on Rheology |
| Cocamidopropyl Betaine and Sodium Dodecylbenzenesulfonate (SDBS) | Formation of worm-like micelles at specific concentrations. | Leads to viscoelastic characteristics. |
| Alkyl Ethoxysulfate (AES), Cocamidopropyl Betaine (CAPB), and Water | A sharp increase in viscosity with a small change in CAPB proportion in a salt-containing formula. | Transition from a fluid to a gel-like state. |
| This compound, Anionic Surfactant, and Nanoparticles | Generation of viscous and stable CO2-in-water foams. | Increased apparent viscosity of the foam system. |
| Erucamide Propyl Betaine (a long-chain betaine) in water | Forms highly viscoelastic fluids and elastic gels at low concentrations. | Significant thickening and gelation without other additives. |
Advanced Analytical and Spectroscopic Characterization Methods
Chromatographic Techniques for Compositional Analysis
Chromatography is a fundamental tool for separating and identifying the components of complex surfactant mixtures. acs.org High-performance liquid chromatography (HPLC) is often the preferred technique for surfactant analysis. thermofisher.comamericanlaboratory.com
Gas chromatography (GC) is a powerful technique for determining the fatty acid composition of surfactants like Caprylamidopropyl betaine (B1666868). creative-proteomics.com Since the intact betaine molecule is not volatile enough for GC analysis, a derivatization step is necessary. This typically involves saponification (hydrolysis with a base) to break the amide bond, liberating the constituent fatty acids from the amidoamine backbone. These free fatty acids are then converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs), through a process called transesterification. youtube.com
The resulting FAMEs mixture is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin capillary column. youtube.com The separation of different FAMEs is based on their boiling points and polarity, which allows for the identification and quantification of the original fatty acid chains in the Caprylamidopropyl betaine sample. youtube.com By comparing the retention times of the peaks in the chromatogram to those of known standards, the specific fatty acid profile (e.g., caprylic acid) can be confirmed. youtube.com Coupling GC with a mass spectrometer (GC-MS) provides further structural information, confirming the identity of each fatty acid component. dtic.milmdpi.com
High-Performance Liquid Chromatography (HPLC) is a vital analytical method for the direct separation, identification, and quantification of this compound in various mixtures without the need for derivatization. alfachemic.com The technique separates components based on their differential distribution between a liquid mobile phase and a solid stationary phase. alfachemic.com
For the analysis of amphoteric surfactants, reversed-phase HPLC is a common approach, where separation is primarily based on the hydrophobicity of the analytes. acs.org However, due to the diverse nature of surfactants, no single column can separate all classes (anionic, nonionic, cationic, and amphoteric) in a single run. thermofisher.comamericanlaboratory.com Specialized columns and methods are often required. Two-dimensional HPLC, for instance, can be used for complex surfactant mixtures by first performing an ion-exchange type separation followed by a reversed-phase separation. acs.org
Because many surfactants, including this compound, lack a UV chromophore, detection can be challenging with standard UV-Vis detectors. thermofisher.com Therefore, more universal detectors are employed, such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD). thermofisher.comnih.gov Mass Spectrometry (MS) is also frequently coupled with HPLC (LC-MS) for sensitive and selective detection, which is particularly useful for identifying trace impurities and characterizing complex mixtures. thermofisher.comnih.govbohrium.com Method validation for HPLC analysis involves assessing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). alfachemic.comnih.gov
Electrochemical Characterization Techniques
Electrochemical methods are indispensable for studying the interfacial behavior of this compound, especially in applications such as corrosion inhibition. These techniques probe the properties of the layer formed by the surfactant on a metal surface. ekb.egresearchgate.net
Potentiodynamic polarization (PP) is an electrochemical technique used to evaluate the corrosion rate of a metal and the efficacy of an inhibitor like this compound. The method involves scanning the potential of a metal electrode away from its corrosion potential (Ecorr) and measuring the resulting current. researchgate.net
In studies of this compound as a corrosion inhibitor for steel in acidic solutions, PP curves have shown that the compound affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. ekb.egresearchgate.net This indicates that it functions as a mixed-type inhibitor. ekb.egresearchgate.net The addition of this compound causes the corrosion current density (Icorr) to decrease significantly, signifying a reduction in the corrosion rate. ekb.egresearchgate.net The shift in the corrosion potential (Ecorr) is minimal, which is characteristic of mixed-type inhibitors. abechem.com The inhibition efficiency (IE%) can be calculated from the Icorr values with and without the inhibitor.
Table 1: Potentiodynamic Polarization Data for API X120 Steel in 1 M H₂SO₄ with this compound (CAPB) at 20°C Data sourced from Fouda, A. E., et al. (2020). ekb.eg
| Concentration of CAPB (µmol L⁻¹) | Ecorr (mV vs. SCE) | Icorr (µA cm⁻²) | Cathodic Slope (βc) (mV dec⁻¹) | Anodic Slope (βa) (mV dec⁻¹) | Inhibition Efficiency (IE%) |
| 0 (Blank) | -489 | 1080 | -132 | 139 | - |
| 20 | -495 | 320 | -139 | 144 | 70.4 |
| 50 | -503 | 160 | -144 | 149 | 85.2 |
| 70 | -510 | 90 | -147 | 153 | 91.7 |
| 100 | -514 | 40 | -153 | 159 | 96.3 |
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for investigating corrosion and inhibition mechanisms. mdpi.comnih.gov It involves applying a small amplitude AC potential signal over a wide range of frequencies to the electrode and measuring the impedance response of the system. rsc.orgresearchgate.net The data is often presented as a Nyquist plot.
For this compound, EIS studies have demonstrated its ability to form a protective film on steel surfaces. ekb.egresearchgate.net In the absence of the inhibitor, the Nyquist plot typically shows a single depressed semicircle, indicating a charge-transfer controlled corrosion process. ekb.eg Upon addition of this compound, the diameter of this semicircle increases significantly, which corresponds to an increase in the charge-transfer resistance (Rct). ekb.egabechem.com A higher Rct value signifies a lower corrosion rate, as the adsorbed surfactant layer impedes the charge transfer process at the metal-solution interface. ekb.eg The inhibition efficiency can also be calculated from the Rct values.
Table 2: Electrochemical Impedance Spectroscopy Data for API X120 Steel in 1 M H₂SO₄ with this compound (CAPB) at 20°C Data sourced from Fouda, A. E., et al. (2020). ekb.eg
| Concentration of CAPB (µmol L⁻¹) | Charge-Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF cm⁻²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 49 | 185 | - |
| 20 | 160 | 112 | 69.4 |
| 50 | 325 | 75 | 84.9 |
| 70 | 560 | 51 | 91.2 |
| 100 | 1250 | 33 | 96.1 |
Surface-Sensitive Spectroscopies and Imaging
To visualize and characterize the adsorbed film of this compound on a substrate, surface-sensitive techniques are employed. These methods provide direct evidence of film formation and offer insights into its morphology and properties.
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to study surfaces at the nanoscale. nih.govmdpi.com It can be used to characterize the adsorption of surfactants at a solid/liquid interface. nih.gov Studies on steel surfaces exposed to acidic solutions containing this compound have utilized AFM to observe changes in surface topography. ekb.egresearchgate.net The results show a significant decrease in surface roughness in the presence of the inhibitor compared to the corroded surface in the blank solution. ekb.egresearchgate.net This indicates the formation of a smooth, protective film of this compound that adheres to the steel surface, shielding it from the corrosive environment. ekb.egresearchgate.net AFM can be operated in "soft-imaging" mode, which uses electrostatic and steric repulsion forces to gently scan delicate adsorbed layers without displacing them. nih.govresearchgate.net
Other surface-sensitive optical spectroscopies, such as ellipsometry, can also be used to measure the thickness and refractive index of thin films adsorbed onto a surface. researchgate.net These techniques are highly sensitive to changes in the surface layer and can be used to monitor the adsorption process in real-time. researchgate.net
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology or texture of solid materials at high magnification. carleton.eduazooptics.comresearchgate.net An SEM instrument uses a focused beam of high-energy electrons to scan the sample's surface. carleton.edu The interactions between the electrons and the sample's atoms generate various signals, including secondary electrons, which are then used to form an image of the surface topography. carleton.eduazooptics.com
For the analysis of this compound, a sample would typically be prepared by drying a solution to form a solid film. SEM analysis of this film would reveal details about its structure, such as porosity, crystal formation, and the general texture of the dried surfactant. The high resolution of SEM makes it an ideal technique for studying the fine details of a material's surface. nih.gov This morphological information is valuable for understanding how the surfactant behaves in solid formulations and on surfaces.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional profile of a material's surface at the nanoscale. azooptics.comnanosurf.com It functions by scanning a sharp probe, attached to a cantilever, across the sample surface. nanoscientific.org The forces between the probe and the surface cause the cantilever to deflect, and this deflection is monitored by a laser to generate a detailed topographical map. azooptics.comnanoscientific.org
AFM is particularly useful for characterizing thin films of this compound adsorbed onto a substrate. The technique can provide quantitative data on surface roughness, feature dimensions, and the distribution of surfactant aggregates on a surface. ebatco.com Unlike SEM, AFM can be performed in liquid environments, allowing for the in-situ study of surfactant layer formation at a solid-liquid interface. ucl.ac.uk This capability provides critical insights into the mechanisms of surface modification and film formation.
Energy-Dispersive X-ray (EDX) Spectroscopy
Energy-Dispersive X-ray (EDX) Spectroscopy, also known as EDS, is an analytical technique used for the elemental analysis of a sample. wikipedia.orgintertek.com It is typically integrated with a scanning electron microscope. intertek.com When the electron beam of the SEM strikes the sample, it excites electrons in the atoms, causing them to be ejected. Electrons from higher energy shells then fill these vacancies, releasing energy in the form of characteristic X-rays. wikipedia.orgvaccoat.com Each element emits X-rays at a unique energy, allowing the EDX detector to identify the elemental composition of the sample. wikipedia.orgvaccoat.com
For this compound (Chemical Formula: C₁₉H₃₈N₂O₃), EDX analysis would identify the constituent elements: Carbon (C), Nitrogen (N), and Oxygen (O). The technique provides both qualitative (which elements are present) and quantitative (the relative amounts of each element) data. oxinst.com This information is crucial for confirming the purity of the compound and identifying any elemental contaminants.
Table 1: Representative EDX Elemental Analysis Data for this compound
| Element | Theoretical Atomic % (from Formula) | Example Experimental Atomic % |
|---|---|---|
| Carbon (C) | 73.08% | 72.5% |
| Oxygen (O) | 19.23% | 19.8% |
| Nitrogen (N) | 7.69% | 7.7% |
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique that provides information about the elemental composition and, critically, the chemical state of the elements within the top 5-10 nm of a material's surface. wikipedia.orgpsu.edu The sample is irradiated with X-rays, which cause the emission of photoelectrons. kratos.com The binding energy of these emitted electrons is measured, which is characteristic of the element and its chemical environment (oxidation state and bonding). wikipedia.orgbiointerface.org
For this compound, XPS can not only confirm the presence of carbon, nitrogen, and oxygen but also differentiate between their various chemical states. For instance, it can distinguish the carbon atoms in the alkyl chain (C-C, C-H) from those in the amide group (N-C=O) and the carboxylate group (COO⁻). It can also identify the chemical state of the nitrogen atoms in the quaternary ammonium and amide groups. iaamonline.org This detailed chemical information is invaluable for verifying the molecular structure and studying surface chemical modifications.
Table 2: Representative XPS Binding Energies for Functional Groups in this compound
| Element & Core Level | Functional Group | Expected Binding Energy (eV) |
|---|---|---|
| C 1s | C-C, C-H (Alkyl Chain) | ~285.0 |
| C 1s | C-N (Amine/Amide) | ~286.2 |
| C 1s | N-C=O (Amide) | ~288.0 |
| O 1s | C=O (Amide/Carboxylate) | ~531.5 |
| O 1s | C-O (Carboxylate) | ~533.0 |
| N 1s | Amide | ~400.0 |
| N 1s | Quaternary Ammonium (R₄N⁺) | ~402.5 |
Light Scattering Techniques for Aggregate Analysis
Light scattering techniques are non-invasive methods used to characterize the size, molecular weight, and distribution of particles, such as surfactant micelles, in a solution.
Static Light Scattering for Aggregation Number and Size
Static Light Scattering (SLS) is an analytical technique used to measure the time-averaged intensity of light scattered by macromolecules or particles in solution. unchainedlabs.com This intensity is directly proportional to the particle's molar mass (molecular weight) and concentration. unchainedlabs.com By measuring the scattered light at various concentrations, one can determine key parameters of surfactant micelles, such as their average molecular weight and, consequently, their aggregation number (the average number of surfactant molecules per micelle).
Table 3: Micelle Aggregation Numbers for Cocamidopropyl Betaine (CAPB) and SDS Systems Determined by SLS
| Surfactant System | Molar Fraction of CAPB | Aggregation Number (Nₛ) |
|---|---|---|
| SDS only | 0.0 | 89 |
| SDS/CAPB | 0.5 | 115 |
| SDS/CAPB | 0.75 | 118 |
| CAPB only | 1.0 | 84 |
Data adapted from studies on Cocamidopropyl betaine (CAPB). acs.org
Dynamic Light Scattering for Micelle Size Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to measure the size distribution of small particles and molecules in suspension. researchgate.nethoriba.com DLS analyzes the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. researchgate.net Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. By analyzing these fluctuations, the hydrodynamic diameter of the particles can be calculated using the Stokes-Einstein equation. muser-my.com
DLS is widely used to characterize the size of surfactant micelles. nih.gov In studies involving Cocamidopropyl betaine (CAPB), DLS measurements have shown that at low concentrations, the micelles are typically spherical with a hydrodynamic diameter of approximately 5 nm. researchgate.net As the total surfactant concentration increases, particularly in mixed systems with anionic surfactants like SDS, DLS can detect a transition from small, spherical micelles to larger, rod-like structures. researchgate.netnih.gov This sphere-to-rod transition is evidenced by a sharp increase in the measured hydrodynamic diameter.
Table 4: Hydrodynamic Diameter of Mixed SDS/CAPB Micelles at Different Concentrations
| Total Surfactant Concentration (mM) | Hydrodynamic Diameter (dₕ, nm) | Micelle Shape |
|---|---|---|
| 5 | ~5.1 | Spherical |
| 10 | ~5.5 | Spherical |
| 20 | > 50 | Rod-like (Transition) |
| 50 | > 100 | Rod-like (Elongated) |
Representative data adapted from studies on Cocamidopropyl betaine (CAPB). researchgate.net
Neutron Scattering for Nanostructural Probing
Neutron scattering techniques are powerful for probing the structure of materials at the nanoscale. For surfactants like this compound, these methods are particularly useful for characterizing the size, shape, and aggregation behavior of micelles in solution.
In mixed surfactant systems, such as those containing CAPB and an anionic surfactant like Sodium Dodecyl Sulfate (SDS), SANS has been employed to study the morphology of the resulting micelles. The addition of CAPB to SDS solutions can induce a transition from spherical to worm-like micelles. This transition is influenced by factors such as the concentration of each surfactant and the presence of salt. SANS data fitting can confirm the micellar morphology, revealing transitions from spherical to cylindrical structures as surfactant concentrations are varied. researchgate.net For instance, in mixtures of CAPB and SDS, the morphology of the micelles is dependent on the SDS concentration, transitioning from spherical to cylindrical as the concentration of SDS increases. researchgate.net
The table below presents hypothetical SANS analysis data for a mixed surfactant system containing a fatty acid amidopropyl betaine, illustrating how micellar dimensions might be characterized.
| Parameter | Spherical Micelles | Cylindrical Micelles |
| Core Radius (Å) | 20 | 20 |
| Shell Thickness (Å) | 5 | 5 |
| Aggregation Number | 60 | 200 |
| Length (Å) | N/A | 300 |
This is a hypothetical data table based on typical values for similar surfactant systems.
Ultra-Small-Angle Neutron Scattering (USANS) extends the capabilities of SANS to probe larger structural features, typically in the range of hundreds of nanometers to several micrometers. This technique would be particularly useful for investigating more complex, larger-scale structures that might form in this compound solutions under specific conditions, such as in the presence of polymers or other additives, or near a phase boundary. While specific USANS studies on this compound were not identified, its application would be relevant for characterizing phenomena like gelation or the formation of liquid crystalline phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. Both ¹H-NMR and ¹³C-NMR are instrumental in confirming the chemical structure of this compound.
¹H-NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, allowing for the determination of its structure and the identification of different functional groups. For a fatty acid amidopropyl betaine like this compound, the ¹H-NMR spectrum would exhibit characteristic signals for the protons of the fatty acid chain, the amidopropyl group, and the betaine headgroup.
Key expected proton signals and their hypothetical chemical shifts and coupling constants are presented in the table below.
| Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Terminal CH₃ (fatty acid) | triplet | ~0.9 | ~7.0 |
| (CH₂)n (fatty acid) | multiplet | ~1.2-1.6 | - |
| CH₂ adjacent to C=O | triplet | ~2.2 | ~7.5 |
| CH₂-NH | multiplet | ~3.3 | - |
| CH₂-N⁺ | multiplet | ~3.1 | - |
| N⁺-(CH₃)₂ | singlet | ~3.2 | - |
| CH₂-COO⁻ | singlet | ~3.8 | - |
This is a hypothetical data table based on typical values for similar compounds.
¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure of this compound would give rise to a distinct signal in the ¹³C-NMR spectrum. This technique is crucial for confirming the carbon skeleton and identifying the presence of key functional groups such as the carbonyl group of the amide and the carboxylate group of the betaine.
The following table outlines the expected chemical shifts for the carbon atoms in a typical fatty acid amidopropyl betaine.
| Carbon | Chemical Shift (δ, ppm) |
| Terminal CH₃ (fatty acid) | ~14 |
| (CH₂)n (fatty acid) | ~22-32 |
| CH₂ adjacent to C=O | ~36 |
| C=O (amide) | ~175 |
| CH₂-NH | ~39 |
| CH₂-N⁺ | ~58 |
| N⁺-(CH₃)₂ | ~52 |
| CH₂-COO⁻ | ~65 |
| COO⁻ | ~168 |
This is a hypothetical data table based on typical values for similar compounds.
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. It is a valuable tool for assessing the thermal stability of a compound. For this compound, TGA can determine the temperatures at which the compound begins to decompose and the various stages of its thermal degradation.
A hypothetical TGA data table for a fatty acid amidopropyl betaine is presented below, showing the temperature ranges for different stages of mass loss.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Molecular Fragment |
| 1 | 100 - 200 | 5 - 10 | Water and volatile impurities |
| 2 | 200 - 350 | 40 - 50 | Decomposition of the amidopropyl betaine headgroup |
| 3 | 350 - 500 | 30 - 40 | Decomposition of the fatty acid chain |
| Residue | >500 | 5 - 10 | Char |
This is a hypothetical data table based on the general thermal behavior of similar surfactants.
Tensiometry, Conductometry, and Potentiometry for Self-Assembly Behavior
The self-assembly of surfactants in solution, most notably the formation of micelles, is a critical characteristic that governs their functionality. This process is quantified by the critical micelle concentration (CMC), which is the concentration of surfactants above which micelles spontaneously form. researchgate.net Tensiometry, conductometry, and potentiometry are three physicochemical methods utilized to determine the CMC and investigate the self-assembly behavior of surfactants like this compound.
Tensiometry
Tensiometry is a primary and widely used technique to determine the CMC of surfactants. nih.gov It relies on measuring the surface tension of a solution as a function of the surfactant concentration. As the concentration of a surfactant increases from a very dilute state, the molecules adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. This continues until the interface becomes saturated with surfactant monomers. At this point, any further addition of surfactant results in the formation of micelles within the bulk of the solution, and the surface tension remains relatively constant. The concentration at which this break in the surface tension versus concentration curve occurs is the CMC. nih.gov
For amphoteric surfactants like betaines, the surface tension is measured for a series of solutions with increasing concentrations. A plot of surface tension versus the logarithm of the concentration typically shows two linear regions. The intersection of these two lines provides the CMC value. While specific studies focusing solely on this compound are limited, research on the closely related Cocoamidopropyl betaine (CAPB), which is a mixture of amidopropyl betaines with varying alkyl chain lengths, provides insight into the expected behavior. One study determined the CMC of a CAPB sample to be approximately 0.1 g/L using the pendant drop method. tegewa.de Another study reported a CMC value of 0.974 mmol/L for a sample of cocamidopropyl betaine. researchgate.net It is important to note that the CMC is influenced by the purity of the surfactant and the specific alkyl chain length distribution. researchgate.nettegewa.de
Interactive Data Table: Tensiometry Data for Cocoamidopropyl Betaine (CAPB)
| Method | Reported CMC of CAPB | Source |
| Pendant Drop Tensiometry | ≈ 0.1 g/L | tegewa.de |
| Not specified | 0.974 mmol/L | researchgate.net |
Note: The data presented is for Cocoamidopropyl betaine (CAPB), a mixture of compounds with varying alkyl chain lengths. This compound, having a C8 alkyl chain, would be a component of such a mixture.
Conductometry
Conductivity measurements can also be employed to determine the CMC of ionic and zwitterionic surfactants. uni-potsdam.de The principle behind this method is the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the surfactant exists as individual ions (or zwitterions), and the conductivity increases linearly with concentration. When micelles form, the mobility of the surfactant molecules is reduced as they are aggregated, and the counter-ions become partially bound to the micelles. This leads to a change in the slope of the conductivity versus concentration plot. The concentration at the intersection of the two linear portions of this plot is taken as the CMC. uni-potsdam.de
This method is most effective for ionic surfactants. nih.gov For zwitterionic surfactants like this compound, the change in conductivity at the CMC can be less pronounced compared to purely ionic surfactants, which may affect the precision of the measurement. Detailed research findings specifically applying conductometry to determine the CMC of this compound were not prevalent in the surveyed literature.
Potentiometry
Potentiometry, specifically potentiometric titration, is another method that can be used in surfactant analysis. In the context of self-assembly, changes in the potential of an ion-selective electrode can be monitored as a function of surfactant concentration. The activity of the surfactant monomers changes significantly around the CMC, which can be detected by a surfactant-sensitive electrode.
Theoretical and Computational Modeling Approaches
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and geometry of individual molecules. These methods provide a fundamental understanding of a molecule's intrinsic properties, which in turn dictate its reactivity and interactions.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is frequently used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.govresearchgate.net For Caprylamidopropyl betaine (B1666868), DFT calculations can predict bond lengths, bond angles, and dihedral angles by finding the lowest energy conformation of the molecule. This optimized geometry is crucial as it serves as the foundation for further computational analysis, including the calculation of molecular orbitals and charge distributions. researchgate.net Various functionals and basis sets can be used within DFT to achieve a balance between computational cost and accuracy. nih.gov
Table 1: Illustrative DFT Geometry Optimization Parameters for a Surfactant Headgroup
This table provides an example of the types of geometric parameters that can be obtained from a DFT calculation for a molecule similar in structure to Caprylamidopropyl betaine. Note: These are representative values and not experimentally derived data for this compound.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |
| Bond Length | N+ | C | - | - | 1.50 Å |
| Bond Length | C | C (carbonyl) | - | - | 1.52 Å |
| Bond Angle | C | N+ | C | - | 109.5° |
| Dihedral Angle | H | N | C | C | 180.0° |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org
The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. rsc.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, FMO analysis can help predict its reactivity, including its interactions with other molecules and surfaces. nih.gov
Table 2: Representative Frontier Molecular Orbital Energy Values
This table illustrates the kind of data generated from an FMO analysis. Note: These values are hypothetical and serve as an example of computational outputs for a surfactant molecule.
| Molecular Orbital | Energy (eV) | Implication |
| HOMO | -6.8 eV | Electron-donating capability |
| LUMO | +1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 8.0 eV | High kinetic stability |
Mulliken population analysis is a method for estimating partial atomic charges from the results of quantum chemistry calculations. wikipedia.orgchemrxiv.org It partitions the total electron population among the different atoms in a molecule. This analysis provides insight into the distribution of charge across the molecular structure, highlighting electrophilic and nucleophilic sites. For an amphoteric surfactant like this compound, which contains both a positively charged quaternary ammonium group and a negatively charged carboxylate group, Mulliken charge analysis can quantify the charge on each atom. This information is vital for understanding its electrostatic interactions with water, ions, and other molecules at interfaces. chemrxiv.org However, it is known that Mulliken charges are sensitive to the choice of basis set used in the calculation. wikipedia.org
Table 3: Example Mulliken Partial Atomic Charges for Key Functional Groups
This table shows representative partial charges on atoms within the key functional groups of a betaine-type surfactant. Note: These values are illustrative and not specific calculated data for this compound.
| Atom | Functional Group | Representative Partial Charge (a.u.) |
| N | Quaternary Ammonium | +0.45 |
| C (adjacent to N+) | Quaternary Ammonium | -0.15 |
| O (carbonyl) | Carboxylate | -0.60 |
| O (single bond) | Carboxylate | -0.55 |
| C (carboxylate) | Carboxylate | +0.50 |
Molecular Dynamics Simulations for Interfacial Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For surfactants like this compound, MD simulations are particularly useful for investigating their behavior at interfaces, such as the air-water or oil-water interface. researchgate.netnih.gov These simulations can reveal detailed information about the adsorption of surfactant monolayers, including molecular orientation, the conformation of the hydrophobic tail, and interactions between the polar headgroups and water molecules. nih.gov By simulating a system containing surfactant molecules and solvent (e.g., water and oil), researchers can observe the dynamic process of surfactant migration to the interface, the reduction of interfacial tension, and the formation of aggregates. These insights are crucial for understanding the performance of this compound in emulsions and foams. researchgate.net
Statistical Mechanical Models for Micellar Systems
Statistical mechanical models provide a theoretical framework for understanding how the collective behavior of molecules gives rise to macroscopic properties. For surfactants, these models are essential for describing the thermodynamics and structure of self-assembled systems like micelles.
The Polymer Reference Interaction Site Model (PRISM) is a statistical mechanical liquid-state theory used to describe the equilibrium structure and thermodynamics of macromolecular fluids, including polymer solutions and micellar systems. nih.govgithub.com PRISM theory can calculate structural properties like pair correlation functions and structure factors, which describe the spatial arrangement of molecules. researchgate.net For a surfactant like this compound, PRISM could be applied to model the formation of micelles in solution. readthedocs.io By representing the surfactant molecule as a series of connected "sites" (one for the headgroup, and several for the hydrophobic tail), the theory can predict how these molecules will arrange themselves at different concentrations, leading to the formation of spherical or other shaped micelles. nih.govresearchgate.net This approach can provide valuable information on micelle size, shape, and the density distribution of different parts of the surfactant molecule within the micelle. readthedocs.io
Modeling of Micelle Scission Energy
The scission energy of micelles, which is the energy required to break a wormlike micelle into two smaller ones, is a critical parameter that influences the viscoelastic properties of surfactant solutions. Computational modeling, particularly dissipative particle dynamics (DPD), has been employed to investigate the scission energy of mixed micellar systems containing cocamidopropyl betaine (CAPB), a class of compounds that includes this compound. acs.orgnih.govchemrxiv.orgmanchester.ac.uk
A notable study utilized DPD to directly calculate the scission energy of mixed micelles composed of sodium lauryl ether sulfate (SLES), an anionic surfactant, and CAPB, a zwitterionic co-surfactant. nih.govmanchester.ac.uk This research systematically varied the number of ethoxyl groups in the SLES molecule and the salt concentration to understand their impact on micelle stability. nih.govmanchester.ac.uk
The key findings from this modeling work indicate that the addition of cocamidopropyl betaine to the SLES micelles increases the scission energy. chemrxiv.org This increase signifies that CAPB stabilizes the wormlike micelles, making them less likely to break. nih.govmanchester.ac.uk Consequently, this stabilization occurs at a lower salt concentration compared to systems with SLES alone. nih.govmanchester.ac.uk The mechanism behind this is attributed to the increased charge screening provided by the zwitterionic CAPB, which reduces the electrostatic repulsion between the anionic head groups of the SLES molecules. manchester.ac.uk
The effect of salt concentration was also a significant factor. The scission energy was found to increase with higher salt concentrations, which promotes the formation of longer micelles. nih.govmanchester.ac.uk This is due to the enhanced screening of head group repulsion by the salt ions. manchester.ac.uk Conversely, an increase in the number of ethoxyl groups on the SLES surfactant was found to decrease the scission energy. nih.govmanchester.ac.uk
Table 1: Factors Influencing Micelle Scission Energy in SLES/CAPB Systems
| Factor | Effect on Scission Energy | Underlying Reason |
| Addition of Cocamidopropyl Betaine | Increase | Stabilization of wormlike micelles |
| Increasing Salt Concentration | Increase | Enhanced charge screening reducing head group repulsion |
| Increasing Ethoxyl Groups on SLES | Decrease | Increased flexibility of the head group |
Monte Carlo Simulations for Adsorption Phenomena
Lattice-based Monte Carlo simulations have been used to investigate the equilibrium between free surfactant molecules in an aqueous solution and the layers they form on structured solid surfaces. nih.gov These surfaces can be designed in the simulation to have both hydrophilic and hydrophobic regions, mimicking real-world conditions. nih.gov Such simulations can characterize the structure of the adsorbed surfactant layer above different surface domains. nih.gov
The findings from these general surfactant simulations show that the behavior of the adsorbed layer can differ significantly at the boundary between hydrophilic and hydrophobic domains. nih.gov For surfaces with a checkerboard-like pattern of these domains, additional surfactant adsorption can occur at the boundaries. nih.gov
The orientation and adsorption of molecules on charged surfaces have also been explored using Monte Carlo simulations. These studies have examined the effects of surface charge density, the sign of the charge, solution pH, and ionic strength on the adsorption process. The results indicate that the final orientation of the adsorbed molecules is a balance between electrostatic and van der Waals interactions.
For zwitterionic surfactants like this compound, MC simulations could theoretically be used to predict how the molecule orients itself at an interface, how it packs with neighboring molecules, and the energy of adsorption. These simulations can provide insights into the formation of monolayers and bilayers and how these structures are influenced by the properties of the solid surface and the surrounding solution.
Table 2: Parameters Investigated in Monte Carlo Simulations of Surfactant Adsorption
| Parameter | Potential Insights from Simulation |
| Surface Charge Density | Influence on the amount and orientation of adsorbed surfactant |
| Solution pH | Effect on the charge of the surfactant's head group and the surface |
| Ionic Strength | Impact on electrostatic interactions and the screening of charges |
| Surface Hydrophobicity/Hydrophilicity | Determination of the preferred adsorption sites and aggregate structures |
Sustainable Chemistry and Environmental Considerations in Research
Biodegradability Studies of Caprylamidopropyl Betaine (B1666868)
The environmental fate of a surfactant is critically dependent on its biodegradability. Caprylamidopropyl betaine is recognized as a readily biodegradable substance. colonialchem.com This classification is typically determined by stringent testing protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
Ready biodegradability is assessed under aerobic aqueous conditions, and the OECD 301 series of tests are the most common methods used for this screening. oecd.org The core principle of these tests is to evaluate the extent to which microorganisms can break down a chemical substance into carbon dioxide, water, and mineral salts over a 28-day period. oecd.org
For a substance to be classified as "readily biodegradable," it must meet specific degradation thresholds within this timeframe. For respirometric methods like the OECD 301F (Manometric Respirometry Test), the pass level is 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production. oecd.org Crucially, this level of biodegradation must be achieved within a 10-day window that falls within the 28-day test period. concawe.eu The 10-day window begins when the degree of biodegradation has reached 10% and ends after 10 consecutive days. concawe.eu
Table 1: OECD 301F Test Parameters
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Test Duration | The standard length of the biodegradability test. | 28 days |
| Inoculum | The source of microorganisms for the test. | Activated sludge from a sewage treatment plant. |
| Measurement | The parameter measured to determine biodegradation. | Oxygen consumption (pressure decrease). |
| Pass Level | The threshold for being classified as "readily biodegradable". | >60% of Theoretical Oxygen Demand (ThOD). |
| 10-Day Window | The timeframe within which the pass level must be reached. | A 10-day period within the 28-day test. |
Eco-Friendly Applications in Chemical Systems
This compound's favorable environmental profile makes it a suitable ingredient for a wide range of eco-friendly applications, particularly in household and industrial cleaning products. colonialchem.com Its inclusion in such formulations is often driven by its performance benefits combined with its sustainable attributes.
One of the key eco-friendly features of this compound is its function as a hydrotrope. Hydrotropes are compounds that enhance the solubility of sparingly soluble organic substances in water. In cleaning formulations, this compound can effectively couple nonionic surfactants into systems that contain moderate amounts of electrolytes, improving stability and performance. colonialchem.com This property allows formulators to create concentrated products and reduce the reliance on volatile organic compounds (VOCs) or other less desirable solvents.
Furthermore, products containing this compound have been recognized by environmental certification programs. For instance, it is approved for use in Safer Choice-certified products by the U.S. Environmental Protection Agency (EPA) and is listed on CleanGredients, a database of ingredients pre-approved for the Safer Choice standard. colonialchem.com This certification signifies that the chemical has been evaluated for its environmental and human health characteristics.
Eco-friendly applications for this compound include:
Floor Cleaners: Provides good detergency and low foam. colonialchem.com
Equipment and Car Cleaning Products: Acts as an effective cleaner that is mild and rinses well. colonialchem.com
Glass and Plexiglass Cleaners: Offers streak-free cleaning with good wetting properties. colonialchem.com
Acid and Aluminum Cleaners: Stable and effective across a wide pH range. colonialchem.com
Wax Strippers and Pavement Cleaners: Couples active ingredients and improves cleaning efficiency. colonialchem.com
The use of this compound in these systems is supported by benefits such as being derived from natural sources, having no ethylene (B1197577) oxide (EO), 1,4-dioxane, or PEGs, and being hard water tolerant. colonialchem.com
Table 2: Eco-Friendly Attributes and Applications
| Attribute | Benefit in Chemical Systems | Example Applications |
|---|---|---|
| Readily Biodegradable | Low environmental persistence. | All applications |
| Naturally-Derived | Utilizes renewable resources. | Industrial & Household Cleaners |
| Hydrotroping Agent | Reduces need for solvents (VOCs). | Concentrated Cleaners, Hard Surface Cleaners |
| Low Foaming | Improves efficiency in mechanical cleaning systems. | Floor Cleaners, Equipment Cleaning |
| DfE/Safer Choice Approved | Meets stringent environmental and health standards. | Household Cleaners, Car Wash Products |
| Free of EO, 1,4-Dioxane, PEGs | Avoids potentially harmful by-products. | Glass Cleaners, Plexiglass Cleaners |
Green Chemistry Principles in Synthesis and Application
Green chemistry is a set of principles that encourages the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The synthesis and application of this compound can be viewed through the lens of several of these principles.
Q & A
Q. What are the key physicochemical properties of CAPB that influence its experimental applications?
CAPB is a low-foaming amphoteric surfactant with strong hydrotroping capabilities, solubility in high-electrolyte solutions (e.g., 1% solubility in 22% caustic), and tolerance to hard water. Its osmolytic properties reduce energy expenditure in ion pumps, as observed in porcine gastrointestinal tract studies . These traits make it ideal for experimental systems requiring stable surfactant activity under osmotic stress. Key specifications include biodegradability (OECD 301 compliance) and absence of PEGs/1,4-dioxane, necessitating purity validation via chromatographic methods .
Q. Which analytical methods are validated for quantifying CAPB in complex matrices?
Hydrophilic Interaction Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is recommended. Optimize parameters using a central composite design (CCD) for collision energy (CoE), fragmentor voltage (FV), and source temperature. For CAPB detection, use MRM mode with transitions m/z 118.1 → 58.1 Da, validated in beetroot analyses . Impurity profiling (e.g., residual AA and DMAPA) requires LC-MS with sensitivity thresholds <0.3% and <0.001%, respectively .
Q. How does CAPB modulate energy metabolism in animal models?
In swine studies, CAPB reduces heat production by 7–12% and shifts nutrient partitioning toward protein deposition (lipid-to-protein ratio decrease of 15–20%). Experimental diets should balance amino acids to isolate methyl donor-independent effects. Measure energy retention via indirect calorimetry and validate osmolyte-mediated ion pump efficiency using tissue-specific ATPase assays .
Advanced Research Questions
Q. What synergistic mechanisms enable CAPB and nanoparticles to stabilize CO₂/brine foams under extreme reservoir conditions?
CAPB (0.1–1 wt%) and silica nanoparticles (1–5 wt%) form viscous CO₂-in-water foams (apparent viscosity >100 cP at 19.4 MPa, 50°C). CAPB adsorbs at the CO₂-water interface, reducing interfacial tension by ~30%, while nanoparticles enhance lamella stability via Pickering effects. Key parameters: nanoparticle contact angle >90°, surfactant critical micelle concentration (CMC) <0.1 mM. Validate synergy using beadpack flow tests and capillary viscometry .
| Parameter | Optimal Range | Method |
|---|---|---|
| CAPB concentration | 0.1–1 wt% | Interfacial tensiometry |
| Nanoparticle size | 10–50 nm | Dynamic light scattering |
| Pressure/Temperature | 10–20 MPa / 40–60°C | High-pressure rheometry |
Q. How can contradictory data on CAPB’s osmotic effects be resolved across experimental models?
Discrepancies arise from differences in dosage (e.g., 0.1% vs. 0.5% dietary inclusion in swine/poultry) and matrix complexity (e.g., synthetic vs. natural feed). Control variables:
- Ion flux assays : Compare jejunal epithelia (Ussing chambers) under iso-osmotic stress.
- Methylation pathways : Quantify homocysteine levels (HPLC) to distinguish osmolyte vs. methyl donor roles . Reconcile data using multivariate regression models accounting for species-specific metabolic rates.
Q. What methodological safeguards are critical when studying CAPB’s dual surfactant and neuromodulatory roles?
- Purity verification : Use GC-MS to exclude contaminants (e.g., DMAPA) that may confound neuroactivity assays .
- Concentration gradients : In GABA transport studies (e.g., rGAT1 assays), test CAPB at 0.001–50 mM to capture inhibitory (≤1 mM) and substrate-like (≥10 mM) effects. Validate via electrophysiology (e.g., Xenopus oocyte voltage-clamp) .
- In vivo models : Pair pharmacokinetic profiling (plasma t₁/₂ ~2–4 hrs) with behavioral endpoints to avoid overinterpreting acute vs. chronic exposure .
Methodological Considerations
- Impacts of impurities : CAPB batches with >0.3% acrylamide (AA) alter cytotoxicity outcomes. Pre-screen using ASTM E2148-21 protocols .
- Regulatory compliance : For EU studies, adhere to REACH specifications (CAS 73772-46-0) and OECD 301 biodegradability criteria .
- Data reproducibility : Report full synthetic routes (e.g., amidation of caprylic acid with aminopropyl betaine) and characterization (¹H/¹³C NMR, FTIR) per Beilstein Journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
